3,5-Di-tert-butyltoluene
Overview
Description
3,5-Di-tert-butyltoluene: is an organic compound with the chemical formula C15H24 . It is a derivative of toluene, where two tert-butyl groups are substituted at the 3 and 5 positions of the benzene ring. This compound is known for its stability and is used in various chemical syntheses and industrial applications .
Mechanism of Action
Target of Action
It is known to be used in the synthesis of other compounds such as 3,5-di-tert-butyl(bromomethyl)benzene and di-tert-butylbenzoic acid .
Mode of Action
It is primarily used as a reactant in chemical synthesis . Its interaction with its targets would depend on the specific reaction conditions and the other reactants involved.
Biochemical Pathways
As a reactant in chemical synthesis, it contributes to the formation of new compounds, which may have their own effects on various biochemical pathways .
Pharmacokinetics
It is known to be a liquid at room temperature with a density of 086 g/mL at 25 °C . Its bioavailability would depend on the route of administration and the specific formulation used.
Result of Action
As a reactant in chemical synthesis, its primary effect is the formation of new compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,5-Di-tert-butyltoluene. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and the outcome of chemical reactions in which it is involved .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Di-tert-butyltoluene is typically synthesized by the alkylation of toluene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{CH}_3 + 2 (\text{CH}_3)_3\text{CCl} \rightarrow \text{C}_6\text{H}_3(\text{C}(\text{CH}_3)_3)_2\text{CH}_3 + 2 \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound involves the use of tert-butyl peroxide as an oxidizing agent. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Typical reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Major Products:
Scientific Research Applications
Chemistry: 3,5-Di-tert-butyltoluene is used as a precursor in the synthesis of other organic compounds, including 3,5-Di-tert-butylbenzyl bromide and di-tert-butylbenzoic acid .
Biology and Medicine: While specific biological and medicinal applications are limited, derivatives of this compound are studied for their potential antioxidant properties .
Industry: In the industrial sector, this compound is used as a stabilizer and intermediate in the production of polymers and other chemical products .
Comparison with Similar Compounds
- 3,5-Di-tert-butylbenzaldehyde
- 3,5-Di-tert-butylbenzoic acid
- 3,5-Di-tert-butyl-4-hydroxytoluene
- 3,5-Di-tert-butylphenol
Comparison: 3,5-Di-tert-butyltoluene is unique due to its specific substitution pattern, which imparts distinct chemical properties such as increased steric hindrance and stability. Compared to its analogs like 3,5-Di-tert-butylbenzaldehyde and 3,5-Di-tert-butylbenzoic acid, it is less reactive and more stable under various conditions .
Properties
IUPAC Name |
1,3-ditert-butyl-5-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-11-8-12(14(2,3)4)10-13(9-11)15(5,6)7/h8-10H,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIXDSJRJFDWTNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70164880 | |
Record name | 3,5-Bis(tert-butyl)toluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70164880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15181-11-0 | |
Record name | 3,5-Di-tert-butyltoluene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15181-11-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Bis(tert-butyl)toluene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015181110 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Bis(tert-butyl)toluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70164880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-bis(tert-butyl)toluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.649 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the confirmed structure of the compound with a melting point of 31-32°C obtained from the di-tert-butylation of toluene?
A1: The compound with a melting point of 31-32°C resulting from the di-tert-butylation of toluene has been confirmed to be 3,5-di-tert-butyltoluene. [] This confirmation is based on structural characterization detailed in the paper "Preparation and proof of the constitution of 3,5‐di‐tert. butyltoluene". []
Q2: Why is determining the critical temperature of alkylbenzenes, like this compound, important?
A2: The critical temperature of a substance is the temperature above which it cannot exist in a liquid state, irrespective of pressure. Understanding the critical temperatures of alkylbenzenes, including this compound, is crucial for various industrial processes. This information is particularly relevant in processes involving phase transitions, such as distillation and extraction, where accurate knowledge of critical temperatures is essential for optimizing process conditions. []
Q3: Are there methods to predict the critical temperatures of organic compounds like this compound?
A3: Yes, research has focused on developing methods for predicting the critical temperatures (liquid-vapor) of organic compounds. [] These methods are valuable for estimating critical temperatures when experimental data is unavailable. This predictive capability is particularly useful in early-stage research and development, where experimental determination of critical temperatures may not be feasible.
Q4: While not directly related to this compound, the provided research includes papers on the biological effects of Butylated Hydroxytoluene (BHT). What is the significance of including these papers in this context?
A4: Although the papers on Butylated Hydroxytoluene (BHT) [, ] don't directly investigate this compound, they highlight the diverse applications and biological relevance of compounds containing tert-butyl groups. This inclusion underscores the broader scientific interest in understanding the properties and potential uses of molecules within this chemical family.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.